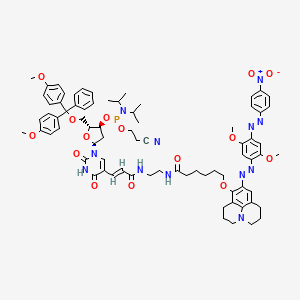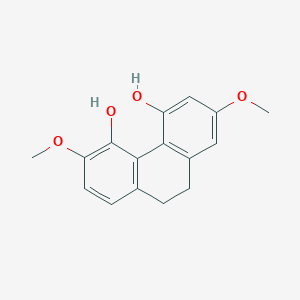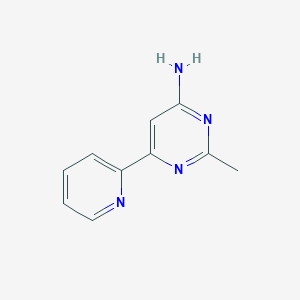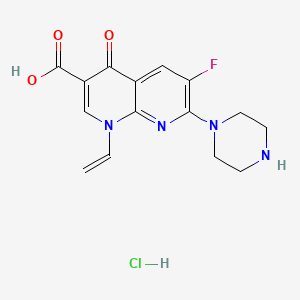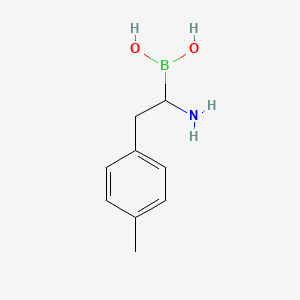
(1-Amino-2-(p-tolyl)ethyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Amino-2-(p-tolyl)ethyl)boronic acid is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a boronic acid group attached to an aminoethyl chain, which is further connected to a p-tolyl group. The presence of both amino and boronic acid functionalities makes it a versatile reagent in organic synthesis and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Amino-2-(p-tolyl)ethyl)boronic acid typically involves the reaction of p-tolylboronic acid with an appropriate aminoethyl precursor. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, which involves the coupling of p-tolylboronic acid with an aminoethyl halide under mild conditions . The reaction is usually carried out in the presence of a palladium catalyst, a base, and a suitable solvent such as ethanol or water.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
(1-Amino-2-(p-tolyl)ethyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated derivatives of the original compound.
科学的研究の応用
(1-Amino-2-(p-tolyl)ethyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used to study enzyme inhibition, particularly proteases that interact with boronic acid groups.
Industry: The compound can be used in the synthesis of advanced materials and polymers.
作用機序
The mechanism of action of (1-Amino-2-(p-tolyl)ethyl)boronic acid involves its interaction with molecular targets through its boronic acid and amino groups. The boronic acid group can form reversible covalent bonds with hydroxyl groups on enzymes, leading to enzyme inhibition . The amino group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.
類似化合物との比較
Similar Compounds
Phenylboronic acid: Similar in structure but lacks the aminoethyl chain.
(1-Amino-2-phenylethyl)boronic acid: Similar but with a phenyl group instead of a p-tolyl group.
(1-Amino-2-(m-tolyl)ethyl)boronic acid: Similar but with a meta-tolyl group instead of a para-tolyl group.
Uniqueness
(1-Amino-2-(p-tolyl)ethyl)boronic acid is unique due to the presence of both an amino group and a p-tolyl group, which provide distinct chemical properties and reactivity. The p-tolyl group offers steric hindrance and electronic effects that can influence the compound’s behavior in chemical reactions and its binding affinity to molecular targets.
特性
分子式 |
C9H14BNO2 |
|---|---|
分子量 |
179.03 g/mol |
IUPAC名 |
[1-amino-2-(4-methylphenyl)ethyl]boronic acid |
InChI |
InChI=1S/C9H14BNO2/c1-7-2-4-8(5-3-7)6-9(11)10(12)13/h2-5,9,12-13H,6,11H2,1H3 |
InChIキー |
YIHFEARMBAFZKC-UHFFFAOYSA-N |
正規SMILES |
B(C(CC1=CC=C(C=C1)C)N)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


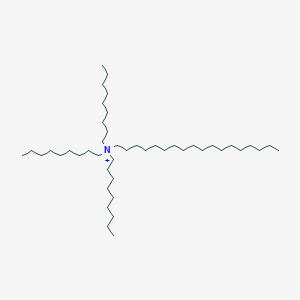
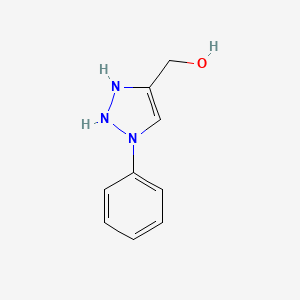
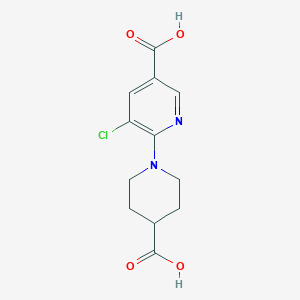
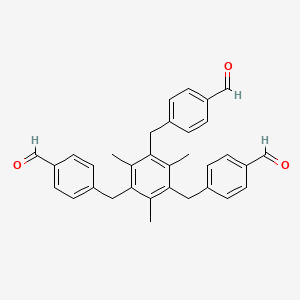
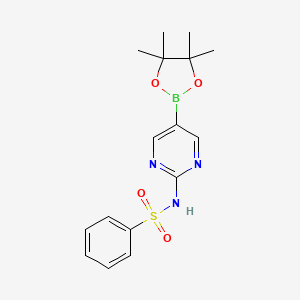
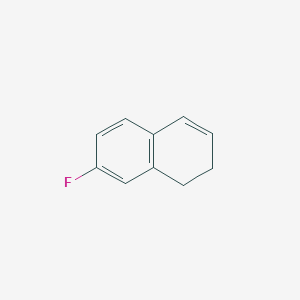
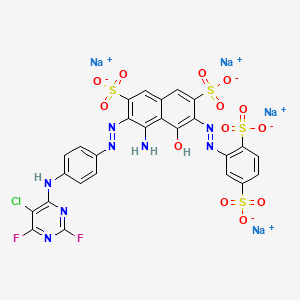

![Ethyl-6-bromo-4-[(pyrrolyl)-methyl]-5-hydroxy-1-methyl-2-[(phenylthio) methyl]-indole-3-carboxylate](/img/structure/B13407210.png)
![1-(2-Hydroxyethyl)-4-[3-(3-methyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]quinolinium Tetrafluoroborate](/img/structure/B13407212.png)
